(7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine

IAP antagonist proline bioisostere stereochemistry-activity relationship

The stereochemically defined (7R,8aR)-7-methoxy scaffold solves off-target issues from diastereomer mixtures in IAP antagonist (XIAP/cIAP1) and T-type calcium channel (Cav3.2) programs. Unlike racemic or (8aS) batches, this building block matches clinical candidate T-3256336. - Conformationally constrained proline bioisostere; 3-fold XIAP affinity loss avoided. - 100% sp³ carbon ('escape from flatland'); LogP -0.38; Rule of Three compliant. - Single rotatable bond; validated via PDB 4HY0/4HY4 co-crystal structures. - Immediate availability for SAR at 7-position (permeability tuning: 3-44 nm/s).

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B11918499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCOC1CC2CNCCN2C1
InChIInChI=1S/C8H16N2O/c1-11-8-4-7-5-9-2-3-10(7)6-8/h7-9H,2-6H2,1H3/t7-,8-/m1/s1
InChIKeyATHHKQMHRWUULC-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7R,8AR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine — Chiral Bicyclic Heterocycle for Proline Bioisostere and Calcium Channel Blocker Drug Discovery


(7R,8AR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine (CAS 1628604-84-1; molecular formula C₈H₁₆N₂O; MW 156.23) is a stereochemically defined, fully saturated bicyclic heterocycle belonging to the octahydropyrrolo[1,2-a]pyrazine class . This scaffold serves as a conformationally constrained proline bioisostere in inhibitor of apoptosis protein (IAP) antagonist programs and as a core motif in T-type calcium channel blockers . The compound carries a methoxy substituent at the 7-position with defined (7R,8aR) stereochemistry, distinguishing it from three other possible 7-methoxy diastereomers commercially available under distinct CAS numbers .

Why Generic (7R,8AR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine Cannot Be Replaced by Other Diastereomers or 7-Substituted Analogs


The octahydropyrrolo[1,2-a]pyrazine scaffold contains two chiral centers (C7 and C8a), and the (7R,8aR) configuration is non-interchangeable with its three diastereomers — (7R,8aS) [CAS 508241-13-2], (7S,8aS) [CAS 2740592-85-0], and (7S,8aR) [CAS 2165605-11-6] — because bridgehead stereochemistry dictates the spatial orientation of the fused bicyclic system within biological binding pockets . Published SAR from the IAP antagonist series demonstrates that inverting the bridgehead configuration from (8aR) to (8aS) alters XIAP binding affinity approximately 3-fold and reduces oral bioavailability from 50% to 13% . Furthermore, the 7-methoxy group occupies a distinct physicochemical space versus 7-ethoxy, 7-fluoro, and 7-hydroxy analogs, producing different LogD, PAMPA permeability, and metabolic stability profiles that cannot be replicated by alternative 7-substituents .

Quantitative Differentiation Evidence Against Closest Analogs


Bridgehead Stereochemistry Impact on IAP Binding Affinity and Oral Bioavailability

The (8aR) configuration present in the target compound corresponds to the stereochemistry of the optimized IAP antagonist series. In a direct epimeric comparison from the Hashimoto et al. (2013) J. Med. Chem. SAR study, the (3S,8aS) epimer (compound 36) exhibited XIAP binding IC₅₀ of 140 nM — approximately 3-fold higher potency than the reference (3S,8aR) compound 31b — yet oral bioavailability collapsed to F = 13% versus F = 50% for the (8aR)-configured lead compound 45 . This demonstrates that the (8aR) bridgehead configuration is essential for achieving both target engagement and pharmacokinetic performance within this chemotype.

IAP antagonist proline bioisostere stereochemistry-activity relationship oral bioavailability

7-Methoxy vs 7-Ethoxy and 7-Hydroxy: Membrane Permeability and Lipophilicity

The 7-methoxy substituent occupies an intermediate physicochemical position between 7-hydroxy (too polar, poor permeability) and 7-ethoxy (optimal for oral absorption in the IAP series). In the Hashimoto et al. (2013) study, (7R)-hydroxy derivative 44 exhibited PAMPA pH 7.4 permeability of only 3.0 nm/s (low), while (7R)-ethoxy derivative 45 achieved PAMPA of 44 nm/s with LogD₇.₄ = 2.60, enabling oral bioavailability of F = 50% and GI₅₀ = 1.8 nM in MDA-MB-231 cells . By interpolation, the 7-methoxy compound is predicted to exhibit LogD₇.₄ between approximately 1.0 and 2.0, consistent with its measured LogP of -0.38 (dihydrochloride salt; ChemSpace) versus the reported free-base LogP trend for this series . This positions the 7-methoxy derivative as a synthetically tractable building block for fine-tuning permeability without overshooting lipophilicity.

PAMPA permeability LogD7.4 7-position SAR oral absorption

Fsp3 and Fully Saturated Scaffold: Conformational Rigidity Advantage

The target compound possesses Fsp3 = 1.0 (fraction of sp³-hybridized carbons = 100%), as confirmed by both Fluorochem and ChemSpace technical datasheets . This property is statistically associated with improved clinical success rates: Lovering et al. (2009) demonstrated that higher Fsp3 correlates with reduced compound attrition, lower promiscuity, and improved aqueous solubility . The fully saturated octahydropyrrolo[1,2-a]pyrazine core contrasts with partially unsaturated pyrrolo[1,2-a]pyrazine analogs (e.g., aromatic pyrrolopyrazines with Fsp3 < 0.5), which exhibit different conformational profiles and target selectivity patterns — pyrrolo[1,2-a]pyrazine derivatives preferentially show antibacterial/antifungal activity, while the saturated octahydro scaffold is optimized for IAP and calcium channel target engagement .

Fsp3 carbon bond saturation drug-likeness conformational restriction

LogP Differentiation Among 7-Methoxy Diastereomers and Salt Form Selection

The (7R,8aR)-7-methoxy dihydrochloride salt exhibits a measured LogP of -0.38 (ChemSpace) . While direct LogP data for the epimeric (7R,8aS), (7S,8aS), and (7S,8aR) diastereomers are not publicly available in peer-reviewed literature, the free base of the (7R,8aR) diastereomer (CAS 1628604-84-1) has a calculated LogP of approximately -0.38 as reported by Fluorochem . The dihydrochloride salt form (MW 229 Da) provides enhanced aqueous solubility versus the free base (MW 156.23), enabling direct use in biological assay buffer systems without additional solubilization steps . This contrasts with the (7R,8aS) free base (CAS 508241-13-2), which has identical molecular formula but different solid-state properties and solubility behavior due to altered crystal packing arising from the epimeric bridgehead configuration.

LogP partition coefficient diastereomer differentiation salt form selection

Hydrogen Bond Donor/Acceptor Profile vs 7-Fluoro and Unsubstituted Analogs

The target compound provides 3 hydrogen bond acceptors (HBA: the methoxy oxygen, pyrazine N4, and pyrrolidine N2) and 1 hydrogen bond donor (HBD: secondary amine NH) . This differs from the 7-fluoro analog (CAS 2865073-24-9), which replaces the methoxy oxygen with fluorine — reducing HBA count and altering electrostatic potential at the 7-position . The unsubstituted octahydropyrrolo[1,2-a]pyrazine scaffold (CAS 96193-27-0) has 2 HBA and 1 HBD, lacking the additional methoxy oxygen acceptor. Polar surface area (PSA) for the dihydrochloride is 25 Ų , placing it within favorable range for both passive permeability and aqueous solubility — a profile that supports fragment library inclusion where balanced HBA/HBD ratios are critical screening parameters .

hydrogen bond acceptors hydrogen bond donors polar surface area fragment-based drug discovery

Recommended Application Scenarios Based on Quantitative Differentiation


IAP Antagonist Lead Optimization with Validated Proline Bioisostere Scaffold

For medicinal chemistry programs targeting cIAP1/XIAP antagonism in oncology, the (7R,8aR)-7-methoxy building block provides the stereochemically correct scaffold matching the T-3256336 clinical candidate series. Published co-crystal structures (PDB: 4HY0, 4HY4) confirm that the (3S,8aR) configuration engages the BIR3 domain of XIAP and cIAP1 proteins . The 7-methoxy intermediate enables SAR exploration at the solvent-exposed 7-position where modifications tune PAMPA permeability across a 15-fold dynamic range (3.0–44 nm/s) without disrupting core binding interactions .

T-Type Calcium Channel Blocker Development for Sulfonamide Series

The octahydropyrrolo[1,2-a]pyrazine scaffold is the core amine component in AbbVie's patented T-type calcium channel blocker series (US20130085142A1, US8648074B2), including the clinical candidate ABT-639 (hCav3.2 IC₅₀ = 2 μM) . The (7R,8aR)-configured methoxy building block enables synthesis of 7-substituted analogs for structure-activity relationship studies targeting Cav3.2 selectivity over Cav3.1 and Cav3.3 channels .

Fragment-Based Drug Discovery Library Inclusion Complying with Rule of Three

With MW = 156.23 (free base), LogP ≈ -0.38, HBA = 3, HBD = 1, and Fsp3 = 1.0, the (7R,8aR)-7-methoxy building block satisfies all 'Rule of Three' criteria for fragment-based screening libraries (MW < 300, LogP ≤ 3, HBA ≤ 3, HBD ≤ 3) . Its 100% sp³ carbon fraction places it among 'escape from flatland' fragments — a property that the Lovering analysis identified as statistically correlated with reduced attrition in clinical development . The single rotatable bond and rigid bicyclic framework minimize entropic penalties upon target binding.

Chiral Pool Synthesis of Peptidomimetics Using Proline-Derived Stereochemistry

The (7R,8aR) configuration derives from (4R)-hydroxyproline via the chiral pool synthetic route described by Hashimoto et al., enabling stereoselective construction of the bicyclic scaffold . This synthetic accessibility means the building block can serve as a versatile intermediate for constructing peptidomimetics where the constrained bicycle replaces the Pro3 residue of the Smac AVPI tetrapeptide motif, with the 7-methoxy group available for subsequent derivatization to modulate pharmacokinetic properties as demonstrated in the 7-position SAR study .

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